molecular formula C10H15NO2 B13228211 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

Cat. No.: B13228211
M. Wt: 181.23 g/mol
InChI Key: PYVHXXIDLNUUHK-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is a heterocyclic compound that features a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminophenol with isopropyl ketone in the presence of a dehydrating agent can yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the benzoxazole ring .

Scientific Research Applications

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as 2-phenylbenzoxazole and 2-methylbenzoxazole. These compounds share the benzoxazole core structure but differ in their substituents, leading to variations in their chemical and biological properties .

Uniqueness

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-propan-2-yl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C10H15NO2/c1-6(2)7-3-4-9-8(5-7)10(12)11-13-9/h6-7H,3-5H2,1-2H3,(H,11,12)

InChI Key

PYVHXXIDLNUUHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2=C(C1)C(=O)NO2

Origin of Product

United States

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